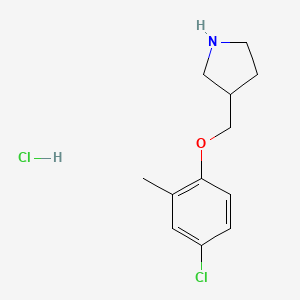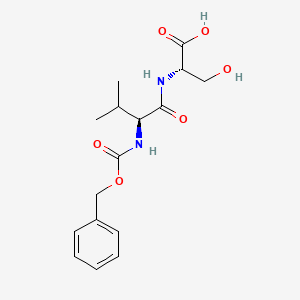
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Overview
Description
This compound is a pyrimidine derivative with a piperidine ring and a hydroxyl group . It has been found in the structure of the human METTL3-METTL14 complex .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge. The pyrimidine ring carries a methylamino group at the 6-position, and the piperidine ring carries a hydroxyl group at the 4-position .Scientific Research Applications
Positron Emission Tomography (PET) Radiotracers
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol: may be utilized in the development of novel PET radiotracers for brain imaging. PET is a crucial imaging technique in biomedical research and drug development, requiring selective radiotracers with appropriate physicochemical characteristics for specific targets, disease processes, or physiological applications . The compound’s structure could potentially meet the stringent requirements for brain-penetrant PET radiotracers, aiding in the diagnosis and study of neurological conditions.
Antiviral Research
Derivatives of this compound could exhibit antiviral properties, making them candidates for antiviral therapies. Research has shown that certain pyrimidine derivatives demonstrate inhibitory activity against retrovirus replication in cell culture. This suggests that 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol could be a precursor in synthesizing new antiviral agents.
Photocatalytic Degradation
The structural similarity of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol to other pyrimidine derivatives that have been studied for photocatalytic degradation indicates potential environmental applications. This process is relevant for environmental remediation and the transformation of pharmaceutical compounds.
Anti-inflammatory Agents
Pyrimidine derivatives have been researched for their potential as selective COX-2 inhibitors, which are important in anti-inflammatory treatments. The compound could be modified to enhance its effectiveness as an anti-inflammatory agent.
Nonlinear Optics (NLO)
The pyrimidine ring, a key component of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , is significant in the field of NLO and optoelectronic applications. Studies on related thiopyrimidine derivatives reveal promising applications in NLO, suggesting that this compound could contribute to advancements in optoelectronics.
Corrosion Inhibition
Phenylpyrimidine derivatives have been identified as effective corrosion inhibitors for metals. Given the structural relation, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol could be explored for its potential industrial applications in corrosion prevention.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is the N6 methyladenosine (m6A) regulators . These regulators are involved in the most common form of epigenetic regulation by RNA . They play a crucial role in physiological processes such as growth and development, stem cell renewal and differentiation, and DNA damage response .
Mode of Action
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol interacts with its targets, the m6A regulators, at the epigenetic level . This interaction enables precise intervention in RNA modifications and efficiently disrupts the survival mechanisms of tumor cells . The m6A modification is regulated by three enzymes: Writers that mediate methylation, Erasers that mediate demethylation, and Readers that recognize and bind mRNAs with m6A modification and thus mediate downstream reactions .
Biochemical Pathways
The compound affects the biochemical pathways related to RNA methylation and demethylation . These pathways regulate RNA splicing, nuclear export, and degradation, and participate in RNA metabolism . The compound’s interaction with these pathways can have downstream effects on various physiological processes.
Result of Action
The result of the action of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is the disruption of the survival mechanisms of tumor cells . By interacting with m6A regulators, the compound can influence the proliferation, metastasis, drug resistance, immunity, and prognosis of malignant tumors .
properties
IUPAC Name |
1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAYAKVOCLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456171.png)

![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456173.png)
![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)

![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)
